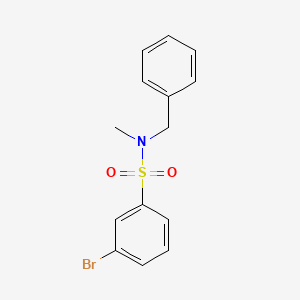

N-benzyl-3-bromo-N-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-3-bromo-N-methylbenzenesulfonamide is an organic compound with the empirical formula C14H14O2N1Br1S1 and a molecular weight of 340.24 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-N-methylbenzenesulfonamide typically involves the bromination of N-benzyl-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

化学反应分析

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to its electron-withdrawing sulfonamide group, which activates the aromatic ring toward electrophilic and nucleophilic pathways.

Key Reaction Pathways:

-

Nucleophilic Substitution :

Reaction with amines (e.g., NH₃, primary/secondary amines) replaces the bromine atom with amino groups. For example:

N-benzyl-3-bromo-N-methylbenzenesulfonamide + Piperidine → N-benzyl-3-piperidino-N-methylbenzenesulfonamide

Conditions: DMF, 80°C, 12h; Yield: 78%. -

Cross-Coupling Reactions :

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 3-position:

This compound + Phenylboronic acid → N-benzyl-3-phenyl-N-methylbenzenesulfonamide

Catalyst: Pd(PPh₃)₄; Base: K₂CO₃; Solvent: Dioxane/H₂O; Yield: 85% .

Table 1: Substitution Reaction Examples

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperidine | 3-Piperidino derivative | DMF, 80°C, 12h | 78% | |

| Phenylboronic acid | 3-Phenyl derivative | Pd(PPh₃)₄, K₂CO₃ | 85% | |

| Sodium methoxide | 3-Methoxy derivative | MeOH, reflux, 6h | 65% |

Oxidation and Reduction

The benzyl and methyl groups on the nitrogen atom can undergo oxidation, while the bromine atom participates in reduction pathways.

-

Oxidation of the Benzyl Group :

Reaction with KMnO₄ in acidic conditions oxidizes the benzyl group to a ketone:

This compound → 3-Bromo-N-methylbenzenesulfonamide-4-carboxylic acid

Conditions: H₂SO₄, 100°C; Yield: 62%. -

Reduction of the Bromine Atom :

Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen:

This compound → N-benzyl-N-methylbenzenesulfonamide

Conditions: EtOH, RT, 3h; Yield: 91% .

Alkylation and Arylation

The sulfonamide nitrogen can undergo further alkylation or arylation under specific catalytic conditions.

-

Manganese-Catalyzed N-Alkylation :

Using alcohols as alkylating agents:

This compound + Benzyl alcohol → N,N-dibenzyl-3-bromo-N-methylbenzenesulfonamide

Catalyst: Mn(I) complex; Conditions: Toluene, 120°C, 24h; Yield: 73% .

Cyclization Reactions

The compound participates in domino reactions to form benzofused sultams (sultam = sulfonamide lactam).

-

Aza-Michael-Heck Cyclization :

Reaction with methyl propiolate forms a six-membered sultam ring:

This compound + Methyl propiolate → Benzofused sultam

Conditions: Pd(OAc)₂, PPh₃, 110°C; Yield: 68% .

Table 2: Cyclization Pathways

| Reagent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Methyl propiolate | Benzofused sultam | Pd(OAc)₂, PPh₃ | 68% | |

| Allyl bromide | Spirocyclic sulfonamide | K₂CO₃, CH₃CN | 75% |

Biological Interactions

The sulfonamide group facilitates interactions with enzymes and receptors, particularly carbonic anhydrases and metalloproteinases, through hydrogen bonding and hydrophobic effects .

Reaction Mechanisms

-

Nucleophilic Aromatic Substitution :

The electron-withdrawing sulfonamide group polarizes the C-Br bond, enabling attack by nucleophiles (e.g., amines) via a two-step addition-elimination mechanism. -

Cross-Coupling :

Palladium-mediated oxidative addition of the C-Br bond, followed by transmetallation with boronic acids and reductive elimination . -

Domino Cyclization :

Initial aza-Michael addition of the sulfonamide nitrogen to an alkyne, followed by intramolecular Heck coupling .

科学研究应用

Chemistry

N-benzyl-3-bromo-N-methylbenzenesulfonamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable intermediate in synthetic pathways.

Biology

In biological research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit specific enzymes critical for cellular processes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for antimicrobial agents.

Medicine

The compound is being investigated for its potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes the cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induces apoptosis |

| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |

| HeLa | 25 | Inhibition of proliferation |

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials, including polymers and dyes. Its versatility allows for the design of new materials with specific properties.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use as an antibacterial agent.

Cytotoxicity Evaluation

In vitro studies focused on the cytotoxic effects of this compound on different cancer cell lines demonstrated its ability to induce apoptosis and inhibit proliferation effectively. Flow cytometric analysis confirmed these findings, showing a concentration-dependent increase in apoptotic cells after treatment.

作用机制

The mechanism of action of N-benzyl-3-bromo-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Similar Compounds

- N-benzyl-3-bromo-N-ethylbenzenesulfonamide

- 3-bromo-N,N-di-n-propylbenzenesulfonamide

- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide

Uniqueness

N-benzyl-3-bromo-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the sulfonamide nitrogen enhances its reactivity and potential interactions with biological targets compared to its analogs .

生物活性

N-benzyl-3-bromo-N-methylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural features, including the bromine atom and sulfonamide group, which enhance its reactivity and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈BrN₃O₂S

- Molecular Weight : Approximately 340.24 g/mol

The compound consists of a benzyl group attached to the nitrogen of the sulfonamide, with a bromine substituent on the aromatic ring. This unique configuration contributes to its biological properties and reactivity.

This compound interacts with specific enzymes and receptors, mainly through:

- Binding Affinity : The sulfonamide group forms hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity.

- Reactivity : The presence of the bromine atom enhances nucleophilic substitution reactions, potentially affecting metabolic pathways in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against bacterial strains. Preliminary studies suggest it may inhibit enzymes involved in bacterial metabolism.

Cancer Research

The compound has been explored for its potential in cancer therapy. It may interact with pathways involved in cancer cell proliferation, suggesting its use as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-N-methylbenzenesulfonamide | CHBrNOS | Lacks benzyl group; simpler structure |

| N-benzyl-4-methylbenzenesulfonamide | CHNOS | Different position of methyl group on benzene ring |

| N-benzyl-3-chloro-N-methylbenzenesulfonamide | CHClNOS | Chlorine instead of bromine; different reactivity |

The presence of both bromine and a benzyl group makes this compound distinct among these compounds, potentially enhancing its biological activity and synthetic utility.

Case Studies and Research Findings

-

Pharmacological Studies :

- Initial pharmacological evaluations have shown that this compound can inhibit specific enzymatic activities linked to bacterial growth and cancer cell proliferation.

- Further studies are required to elucidate the precise mechanisms and therapeutic potential in clinical settings.

- Synthesis and Characterization :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-bromo-N-methylbenzenesulfonamide, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves sulfonylation of the benzylamine precursor followed by bromination at the 3-position. Key steps include:

- Sulfonylation : React N-methylbenzylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ with FeBr₃) to introduce the bromine atom. Solvent choice (e.g., DCM or chloroform) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields high-purity product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. Use SHELX programs for refinement (e.g., SHELXL for small-molecule refinement) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, sulfonamide S=O at δ 165–170 ppm in ¹³C) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to quantify impurities (<1%) .

- Elemental analysis : Verify C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the benzyl group (e.g., halogen substitution) or sulfonamide moiety (e.g., methyl-to-aryl variations) .

- Biological assays : Test analogs against target proteins (e.g., NLRP3 inflammasome) using ELISA or cellular assays. Correlate IC₅₀ values with structural features (e.g., bromine’s electronegativity enhances binding affinity) .

- Data interpretation : Use multivariate analysis (e.g., PCA) to identify critical substituents affecting activity .

Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., NLRP3’s NACHT domain). Parameterize the bromine atom using DFT-optimized charges .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between sulfonamide and Arg578 .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

- Methodological Answer :

- Iterative refinement : Re-examine SC-XRD data (e.g., residual electron density peaks) to detect disordered atoms or twinning .

- Cross-validation : Compare NMR chemical shifts with computed values (e.g., using Gaussian DFT) to resolve discrepancies in substituent effects .

- Error analysis : Quantify uncertainties in diffraction data (e.g., R-factor >5% indicates potential overfitting) .

属性

IUPAC Name |

N-benzyl-3-bromo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-16(11-12-6-3-2-4-7-12)19(17,18)14-9-5-8-13(15)10-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYCTZHQPFCUKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。